molecular formula C9H15F2N B2709889 (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248220-28-0

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine

Cat. No. B2709889
CAS RN: 2248220-28-0
M. Wt: 175.223
InChI Key: MMXVFCDJJXLHPD-JECWYVHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine, also known as DFHBI, is a synthetic compound that has gained attention in the scientific community for its potential applications in biological research. DFHBI is a fluorescent molecule that binds to RNA aptamers, making it a useful tool for studying RNA molecules in living cells. In

Mechanism Of Action

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine binds to RNA aptamers through a non-covalent interaction, which induces a conformational change in the RNA molecule. This conformational change results in the activation of the fluorescence of (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine, allowing for the visualization of RNA molecules in living cells. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has been shown to have high specificity and affinity for RNA aptamers, making it a reliable tool for studying RNA molecules.
Biochemical and Physiological Effects
(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has been shown to have minimal toxicity and does not affect cell viability or proliferation. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, without any adverse effects. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has also been shown to be stable under physiological conditions, making it a reliable tool for studying RNA molecules in living cells.

Advantages And Limitations For Lab Experiments

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has several advantages for lab experiments, including its high specificity and affinity for RNA aptamers, its ability to visualize RNA molecules in real-time, and its minimal toxicity. However, (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has some limitations, including its limited availability and the need for specialized equipment to visualize the fluorescence of (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine.

Future Directions

There are several future directions for research on (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine, including the development of new RNA aptamers that can bind to specific RNA molecules with high affinity and specificity, the optimization of the synthesis method to increase the yield of pure (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine, and the development of new imaging techniques to improve the visualization of RNA molecules in living cells. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine also has potential applications in the diagnosis and treatment of RNA-related diseases, such as cancer and viral infections, which could be explored in future research.
Conclusion
In conclusion, (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine is a synthetic compound that has gained attention in the scientific community for its potential applications in biological research. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine is a useful tool for studying RNA molecules in living cells, and its high specificity and affinity for RNA aptamers make it a reliable tool for researchers. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has several advantages for lab experiments, including its ability to visualize RNA molecules in real-time and its minimal toxicity, but also has some limitations, including its limited availability and the need for specialized equipment. Future research on (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine could lead to new insights into RNA biology and potential applications in the diagnosis and treatment of RNA-related diseases.

Synthesis Methods

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine can be synthesized using a modified version of the Hantzsch reaction. The synthesis involves the condensation of 7,7-difluoro-1,5-cyclooctadiene with ethylenediamine, followed by reduction with sodium borohydride to yield (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine. The synthesis method has been optimized to produce high yields of pure (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine, making it a cost-effective and efficient method for producing the compound.

Scientific Research Applications

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine has a wide range of applications in biological research, particularly in the study of RNA molecules. RNA aptamers are short RNA sequences that can bind to specific molecules with high affinity and specificity. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine binds to RNA aptamers, making it a useful tool for studying RNA molecules in living cells. (1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine can be used to visualize RNA molecules in real-time, allowing researchers to study RNA localization, dynamics, and interactions with other molecules.

properties

IUPAC Name

(1R)-1-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c1-6(12)8-5-3-2-4-7(8)9(8,10)11/h6-7H,2-5,12H2,1H3/t6-,7?,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXVFCDJJXLHPD-JECWYVHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCCC1C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C12CCCCC1C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine

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